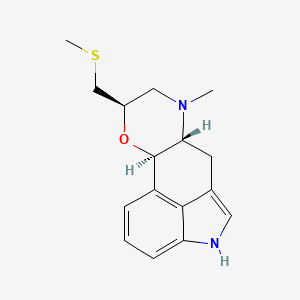
3-Bromo-4-fluorophthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluorophthalide is an organic compound with the molecular formula C8H4BrFO2 It is a derivative of phthalide, where the hydrogen atoms at positions 3 and 4 are substituted with bromine and fluorine, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophthalide typically involves the bromination and fluorination of phthalide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc bromide can enhance the efficiency of the bromination process . The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-fluorophthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluorophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Bromo-4-fluorophthalide exerts its effects depends on its interaction with other molecules. In chemical reactions, the bromine and fluorine atoms can participate in various bonding interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of the phthalide moiety.
3-Bromo-4-fluorotoluene: Another related compound with a toluene backbone.
Uniqueness: 3-Bromo-4-fluorophthalide is unique due to its phthalide core, which imparts distinct chemical properties compared to other similar compounds. Its specific substitution pattern allows for unique reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H4BrFO2 |
|---|---|
Peso molecular |
231.02 g/mol |
Nombre IUPAC |
3-bromo-4-fluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrFO2/c9-7-6-4(8(11)12-7)2-1-3-5(6)10/h1-3,7H |
Clave InChI |
NETWOGJYVJDVLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(OC2=O)Br)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



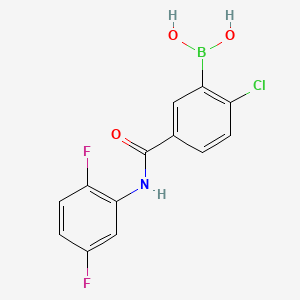
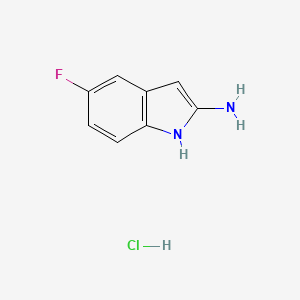
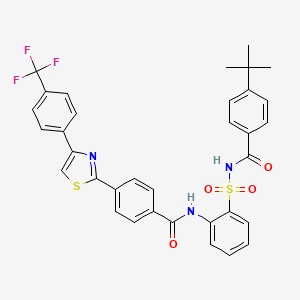

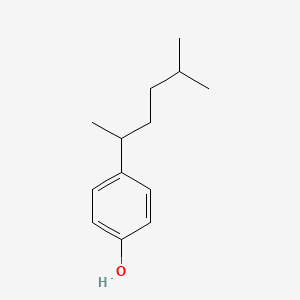
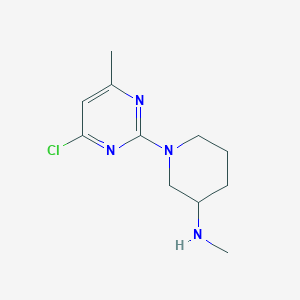
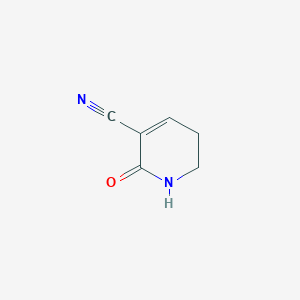
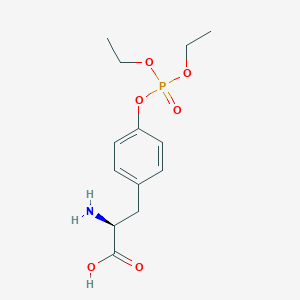
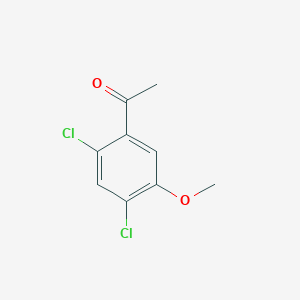
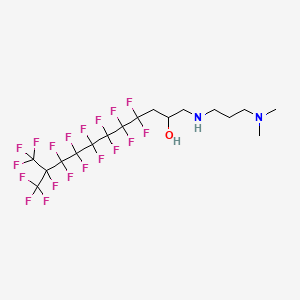
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)

